N-[(4-carboxy-1-methyl-1H-pyrazol-5-yl)carbonyl]tryptophan
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Overview
Description
5-({[1-CARBOXY-2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features both indole and pyrazole moieties Indole derivatives are known for their significant biological activities, while pyrazole derivatives are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[1-CARBOXY-2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the indole and pyrazole precursors. Common synthetic routes include:
Pyrazole Synthesis: Pyrazole derivatives are often synthesized via the condensation of hydrazines with 1,3-diketones or β-ketoesters.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-({[1-CARBOXY-2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-({[1-CARBOXY-2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-({[1-CARBOXY-2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, while the pyrazole ring can modulate biological activity through hydrogen bonding and hydrophobic interactions . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-Methyl-1H-pyrazole-4-carboxylic acid: A simpler pyrazole derivative.
Uniqueness
5-({[1-CARBOXY-2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its combination of indole and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler indole or pyrazole derivatives .
Properties
Molecular Formula |
C17H16N4O5 |
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Molecular Weight |
356.33 g/mol |
IUPAC Name |
5-[[1-carboxy-2-(1H-indol-3-yl)ethyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C17H16N4O5/c1-21-14(11(8-19-21)16(23)24)15(22)20-13(17(25)26)6-9-7-18-12-5-3-2-4-10(9)12/h2-5,7-8,13,18H,6H2,1H3,(H,20,22)(H,23,24)(H,25,26) |
InChI Key |
UNEHVPPEICCZJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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